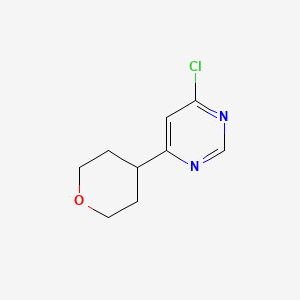
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Descripción general
Descripción
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 . It has an IUPAC name of 4-chloro-6-tetrahydro-2H-pyran-4-ylpyrimidine .
Synthesis Analysis
The synthesis of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine involves the preparation of a zinc reagent, followed by a reaction with copper (I) iodide, Pd (dppf)Cl2, and 4,6-dichloropyrimidine . The mixture is heated and then cooled, and the resulting product is purified by silica gel chromatography .Molecular Structure Analysis
The InChI code for 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is 1S/C9H11ClN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine include a molecular weight of 198.65 .Aplicaciones Científicas De Investigación
Design and Discovery of PDE9A Inhibitors
The compound 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a key intermediate in the synthesis of selective brain penetrant phosphodiesterase 9A (PDE9A) inhibitors, such as PF-04447943. These inhibitors are studied for their potential in treating cognitive disorders by elevating central cyclic guanosine monophosphate (cGMP) levels in the brain and cerebrospinal fluid (CSF) of rodents. They have shown procognitive activity in rodent models and synaptic stabilization in amyloid precursor protein (APP) transgenic mouse models, indicating their potential application in diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Heterocyclic Synthesis
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is also utilized in heterocyclic synthesis, serving as a building block for creating diverse pyrimidine-based derivatives with expected biological activity. These derivatives are synthesized through reactions with various electrophilic and nucleophilic reagents, leading to the development of compounds that could have pharmacological applications (Elian et al., 2014).
Synthesis of Disubstituted Pyrimidines
The synthesis of novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine showcases the versatility of pyrimidine derivatives as intermediates for further chemical modifications. These disubstituted pyrimidines can be of interest for their pharmacological properties, demonstrating the broad utility of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in medicinal chemistry (Ogurtsov & Rakitin, 2021).
Development of Pyrazole-Based Pyrimidine Scaffolds
Research on pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives highlights the potential of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in the synthesis of compounds with possible applications in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy. This emphasizes the compound's role in the development of novel drug designs due to the therapeutic potentials of pyrazole and pyrimidine nuclei in pharmaceuticals (Ajani et al., 2019).
Propiedades
IUPAC Name |
4-chloro-6-(oxan-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCEBDESUCGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Imidazo[4,5-b]pyridine, 2-(methoxymethyl)-](/img/structure/B1427302.png)
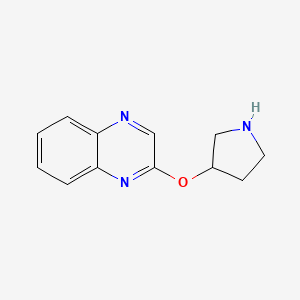

![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)
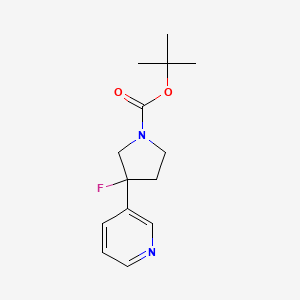
![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)
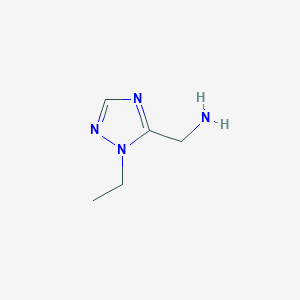
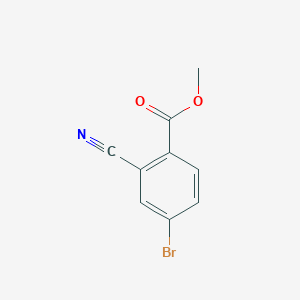
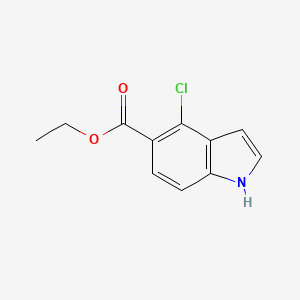
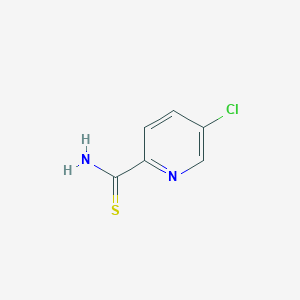
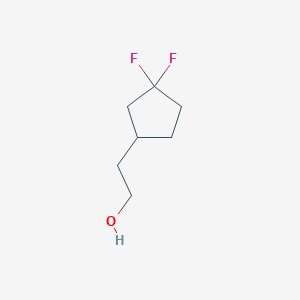

![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)